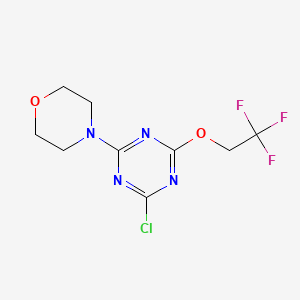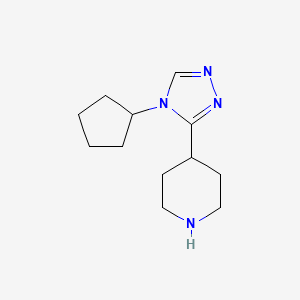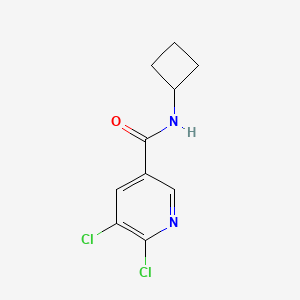
3-(3-Chlorophényl)-5-éthényl-1,2,4-oxadiazole
Vue d'ensemble
Description
The compound “3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom . The 3-Chlorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The 5-ethenyl group indicates the presence of a vinyl group (ethenyl), which is a derivative of ethene (commonly known as ethylene).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 3-Chlorophenyl group, and the 5-ethenyl group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The 1,2,4-oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions. The chlorine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity . The chlorine atom could influence its polarity and solubility.Applications De Recherche Scientifique
Restauration de la sensibilité aux antibiotiques
3-(3-Chlorophényl)-5-éthényl-1,2,4-oxadiazole : peut jouer un rôle dans la restauration de la sensibilité aux antibiotiques chez les bactéries. Des composés similaires ont été étudiés pour leur capacité à inhiber les pompes d'efflux dans les bactéries, ce qui peut contribuer à la résistance aux antibiotiques . En bloquant potentiellement ces pompes, ce composé pourrait aider à surmonter la résistance aux antibiotiques comme la colistine chez des bactéries telles que Brucella intermedia.
Neuropharmacologie
La similitude structurale du This compound avec d'autres composés chlorophénylés suggère des applications neuropharmacologiques potentielles. Les dérivés chlorophénylés ont été remarqués pour leur rôle dans l'influence de l'humeur, de la cognition et du comportement en raison de leur impact sur les niveaux de neurotransmetteurs . Ce composé pourrait être un précurseur ou un modulateur dans la synthèse des neurotransmetteurs, offrant un potentiel thérapeutique pour les troubles de l'humeur et le trouble déficitaire de l'attention avec hyperactivité (TDAH).
Chimie médicinale
En chimie médicinale, l'incorporation d'atomes de chlore dans des molécules biologiquement actives a été observée pour améliorer leur activité biologique. La présence d'un groupe chlorophényle dans le This compound pourrait en faire un échafaudage précieux pour développer de nouveaux médicaments avec une efficacité améliorée .
Science des matériaux
Des composés ayant des structures similaires ont été utilisés en science des matériaux, en particulier dans le développement de semi-conducteurs organiques et de diodes électroluminescentes organiques (OLED) . Les propriétés uniques du This compound pourraient être exploitées pour créer des matériaux avancés avec des caractéristiques électroniques ou photoniques spécifiques.
Thérapie antimicrobienne
Le groupe nitro dans les composés apparentés a été associé à des propriétés antimicrobiennes. En tant que tel, le This compound pourrait être exploré pour son utilisation potentielle en thérapie antimicrobienne, soit comme agent autonome, soit en association avec d'autres antibiotiques pour améliorer leur efficacité .
Mécanisme D'action
Target of Action
A structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone (also known as [(3-chlorophenyl)hydrazono]malononitrile), is known to inhibit oxidative phosphorylation .
Mode of Action
The related compound, carbonyl cyanide m-chlorophenyl hydrazone, acts as an ionophore and reduces the ability of atp synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
The related compound, carbonyl cyanide m-chlorophenyl hydrazone, is known to disrupt oxidative phosphorylation .
Result of Action
Carbonyl cyanide m-chlorophenyl hydrazone, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as ATP synthase . By acting as an inhibitor, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole disrupts the normal function of these enzymes, leading to alterations in cellular energy metabolism.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause mitochondrial dysfunction by altering the proton gradient across the mitochondrial membrane . This disruption can lead to changes in ATP production, affecting overall cellular energy levels and metabolic activities.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. It acts as an ionophore, facilitating the transport of ions across cellular membranes . This action can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to disrupt mitochondrial function is particularly noteworthy, as it can lead to increased oxidative stress and apoptosis in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and altered cellular metabolism . Additionally, the degradation products of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole may have their own biological activities, further complicating its temporal effects.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and increased lifespan in certain organisms . At high doses, it can cause toxic or adverse effects, including mitochondrial damage, oxidative stress, and cell death. These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, by inhibiting ATP synthase, the compound can reduce ATP production, leading to changes in energy metabolism and cellular homeostasis . Additionally, its interactions with other metabolic enzymes can further modulate cellular metabolic pathways.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its ability to act as an ionophore allows it to cross cellular membranes and accumulate in mitochondria, where it exerts its primary effects.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is crucial for its activity and function. The compound is primarily localized in mitochondria, where it disrupts the proton gradient and affects ATP production . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its overall biological activity.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSQMAAMIQCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244456 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311318-06-5 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)
![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)






![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
